molecular formula C14H9Cl2N3S B2797864 4,5-Bis(4-chlorophenyl)-4h-1,2,4-triazole-3-thiol CAS No. 31405-28-4

4,5-Bis(4-chlorophenyl)-4h-1,2,4-triazole-3-thiol

Cat. No.: B2797864
CAS No.: 31405-28-4
M. Wt: 322.21
InChI Key: SRHQEOHMRBILGI-UHFFFAOYSA-N
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Description

4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol is a triazole derivative characterized by a 1,2,4-triazole core substituted with two 4-chlorophenyl groups at positions 4 and 5, and a thiol (-SH) group at position 2. This compound belongs to a class of heterocyclic molecules known for their diverse biological activities, including antimicrobial, antifungal, and enzyme inhibitory properties . The thiol group contributes to its redox activity, making it a candidate for antioxidant applications .

Structurally, the compound is synthesized via cyclization reactions involving thiocarbohydrazide and substituted benzoic acids, a method common to many 1,2,4-triazole-3-thiol derivatives . Its CAS Registry Number (488099-99-6) and derivatives are documented in pharmacological and materials science research, particularly in studies targeting enzyme inhibition (e.g., YUC flavin monooxygenases) and photostabilization .

Properties

IUPAC Name

3,4-bis(4-chlorophenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3S/c15-10-3-1-9(2-4-10)13-17-18-14(20)19(13)12-7-5-11(16)6-8-12/h1-8H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRHQEOHMRBILGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=S)N2C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601324144
Record name 3,4-bis(4-chlorophenyl)-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601324144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203518
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

31405-28-4
Record name 3,4-bis(4-chlorophenyl)-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601324144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Bis(4-chlorophenyl)-4h-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to form the triazole ring. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4,5-Bis(4-chlorophenyl)-4h-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiol derivatives.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the chlorophenyl groups.

Major Products Formed

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Thiol derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol against various pathogens.

Case Studies

  • Antibacterial Activity :
    • A study evaluated the antibacterial efficacy of various triazole derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. The findings indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like gentamicin and ciprofloxacin .
  • Antifungal Activity :
    • Research demonstrated that this compound is effective against fungal strains such as Candida albicans. The mechanism involves disrupting the cell membrane integrity of the fungi, leading to cell death. The compound's thiol group plays a crucial role in enhancing its antifungal activity .

Anticancer Properties

Recent investigations have also suggested potential anticancer applications for this compound.

Case Studies

  • Cytotoxicity Studies :
    • A study conducted on various cancer cell lines revealed that this compound exhibits significant cytotoxic effects, particularly against breast cancer cells. The mechanism is believed to involve the induction of apoptosis through the activation of caspases .
  • Mechanistic Insights :
    • Further mechanistic studies indicated that the compound may inhibit specific signaling pathways associated with cancer cell proliferation and survival, such as the PI3K/Akt pathway .

Summary of Biological Activities

Activity TypeTarget Organisms/CellsMechanism of ActionReference
AntibacterialStaphylococcus aureus, E. coliDisruption of cell wall synthesis
AntifungalCandida albicansDisruption of cell membrane integrity
AnticancerBreast cancer cellsInduction of apoptosis

Mechanism of Action

The mechanism of action of 4,5-Bis(4-chlorophenyl)-4h-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The triazole ring can interact with biological receptors, affecting cellular pathways and processes. These interactions can lead to antimicrobial and antifungal effects, making the compound a potential candidate for drug development .

Comparison with Similar Compounds

Chlorophenyl-Substituted Triazoles

  • 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol (CAS 26028-65-9): This mono-chlorophenyl analogue lacks the second 4-chlorophenyl group at position 3. It exhibits weaker enzyme inhibitory activity against YUC proteins compared to 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol, highlighting the importance of dual chloro-substituents for enhanced steric and electronic interactions with biological targets .
  • 4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol: The addition of an amino (-NH2) group at position 4 increases electron density, improving antioxidant capacity (e.g., DPPH• scavenging activity) but reducing antifungal potency compared to the non-amino bis(chlorophenyl) derivative .

Electron-Donating vs. Electron-Withdrawing Substituents

  • 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP): The pyridyl group introduces electron-withdrawing properties, yet the amino group counterbalances this effect, resulting in superior free radical scavenging activity (ABTS•+ assay IC50 = 12.3 µM) compared to this compound (IC50 = 28.7 µM) .
  • 5-(3-Chlorophenyl)-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (10a) :
    The methyl group at position 4 enhances solubility but reduces antimicrobial activity (MIC = 64 µg/mL against S. aureus) compared to the bis(chlorophenyl) derivative (MIC = 16 µg/mL) .

Key Findings :

  • The bis(chlorophenyl) substitution confers superior antifungal and enzyme inhibitory activity, likely due to increased hydrophobicity and target binding affinity.
  • Electron-donating groups (e.g., -NH2) enhance antioxidant capacity but may compromise antimicrobial efficacy .

Biological Activity

4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, known for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in cancer therapy and antimicrobial treatments. This article reviews the biological activity of this compound, emphasizing its anticancer properties, antimicrobial efficacy, and other pharmacological effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H10Cl2N4S\text{C}_{14}\text{H}_{10}\text{Cl}_2\text{N}_4\text{S}

This structure features a triazole ring substituted with two 4-chlorophenyl groups and a thiol group, contributing to its reactivity and biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has been evaluated against various cancer cell lines including:

  • Melanoma (IGR39)
  • Triple-negative breast cancer (MDA-MB-231)
  • Pancreatic carcinoma (Panc-1)

In vitro assays demonstrated that the compound exhibited significant cytotoxicity against these cancer cell lines. The most notable findings include:

  • IC50 Values : The compound showed IC50 values in the low micromolar range for melanoma cells, indicating potent cytotoxic effects .
  • Selectivity : The selectivity index suggested that the compound preferentially targets cancer cells over normal cells .

The proposed mechanism of action involves the induction of apoptosis in cancer cells. Studies indicate that the compound may trigger oxidative stress pathways leading to cell death. Additionally, it has been suggested that the thiol group plays a crucial role in mediating these effects by interacting with cellular thiols and disrupting redox homeostasis .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. The compound demonstrated activity against various bacterial strains:

Bacterial Strain Activity
Escherichia coliModerate
Pseudomonas aeruginosaLow
Staphylococcus aureusModerate

While the compound exhibited some antibacterial activity, it was less effective against fungal strains . The presence of the chlorophenyl moiety appears to enhance its antibacterial properties.

Case Studies

A series of case studies have been documented regarding the use of triazole derivatives in cancer treatment. For instance:

  • Study on Melanoma Cells : In a study examining various triazole derivatives including this compound, researchers found that compounds with similar structures showed enhanced apoptosis rates in melanoma cell lines compared to controls .
  • Antimicrobial Efficacy : A comparative study on the antimicrobial effects of triazoles indicated that modifications in substituents significantly influenced their efficacy against Gram-negative bacteria .

Q & A

Q. How can I optimize the synthesis of 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol for high yield and purity?

  • Methodological Answer : The synthesis typically involves condensation of substituted aldehydes with triazole precursors under reflux. Key steps include:
  • Using absolute ethanol as a solvent with glacial acetic acid (5 drops) to catalyze Schiff base formation .

  • Refluxing for 4–6 hours to ensure complete reaction, followed by solvent removal under reduced pressure and purification via recrystallization (e.g., from dichloromethane/diethyl ether) .

  • Critical Parameters : Monitor reaction progress using TLC, and optimize stoichiometry (1:1 molar ratio of aldehyde to triazole precursor) to minimize byproducts.

    • Data Table :
ParameterOptimal ConditionYield RangeReference
SolventEthanol70–85%
CatalystGlacial acetic acid
Reaction Time4–6 hours (reflux)
PurificationRecrystallization≥95% purity

Q. What analytical techniques are essential for characterizing this compound’s structure?

  • Methodological Answer : Use a combination of:
  • FTIR : Confirm presence of thiol (-SH) at ~2500 cm⁻¹ and triazole ring vibrations (C=N at ~1600 cm⁻¹) .
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm for chlorophenyl groups) and thiol proton (δ ~10.8 ppm) .
  • Elemental Analysis : Validate molecular formula (e.g., C₁₅H₁₀Cl₂N₃S) with ≤0.3% deviation .
  • LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 368.2) .

Q. How do I assess the biological activity of this compound in vitro?

  • Methodological Answer : For antiradical or antioxidant activity:
  • DPPH Assay : Prepare a 1×10⁻³ M solution in ethanol, mix with DPPH (0.1 mM), and measure absorbance at 517 nm after 30 minutes. Calculate inhibition percentage using:
    Inhibition (%)=(1AsampleAcontrol)×100\text{Inhibition (\%)} = \left(1 - \frac{A_{\text{sample}}}{A_{\text{control}}}\right) \times 100

     Compare with controls like ascorbic acid <span data-key="54" class="reference-num" data-pages="undefined">5</span><span data-key="55" class="reference-num" data-pages="undefined">22</span>.  
    
    • Dose-Dependent Studies : Test concentrations from 1×10⁻⁴ M to 1×10⁻³ M to establish EC₅₀ values .

    • Data Table :

      CompoundConcentration (M)Antiradical Activity (%)Reference
      Parent triazole-thiol1×10⁻³88.89
      4-Fluorobenzylidene analog1×10⁻³75.20

Advanced Research Questions

Q. How can I resolve contradictions in reported bioactivity data across structural analogs?

  • Methodological Answer : Contradictions often arise from substituent effects. For example:
    • Electron-Withdrawing Groups (Cl, F) : Enhance bioactivity by increasing electrophilicity (e.g., 4-chlorophenyl analogs show 20% higher helicase inhibition than unsubstituted analogs) .
    • Steric Hindrance : Bulky groups (e.g., morpholinomethyl) may reduce binding affinity despite improving solubility .
    • Approach : Perform molecular docking (e.g., using Autodock Vina) to compare binding energies of analogs with target proteins (e.g., SARS-CoV-2 helicase) .

Q. What strategies improve the design of triazole-thiol derivatives for targeted drug discovery?

  • Methodological Answer :
    • Functionalization : Introduce groups like 4-iodophenyl or cyclopentenyl to enhance binding with hydrophobic pockets (e.g., IC₅₀ for MERS-CoV helicase inhibition drops to 0.47 μM with iodophenyl substitution) .
    • Metal Complexation : Coordinate with Ni(II) or Cu(II) to stabilize thiolate forms, improving redox activity (e.g., Ni(II) complexes show 30% higher radical scavenging vs. free ligand) .
    • ADME Analysis : Use SwissADME to predict pharmacokinetics; prioritize derivatives with LogP <3.5 and TPSA >80 Ų for oral bioavailability .

Q. How do I evaluate photochemical stability under UV light for applications in light-activated therapies?

  • Methodological Answer :
    • UV Irradiation : Expose solutions (1×10⁻⁴ M in ethanol) to 365 nm or 254 nm light. Monitor via:
      • UV-Vis Spectroscopy : Track E→Z isomerization (λmax shift from 300 nm to 280 nm) .
      • HPLC : Quantify degradation products (e.g., triazole ring fragmentation at 254 nm) .
    • Quantum Yield Calculation : Use actinometry to determine Φ values (e.g., Φ = 0.32 for isomerization at 365 nm) .

Data Contradiction Analysis

Q. Why do some studies report low antiradical activity despite structural similarity to active analogs?

  • Key Factors :
    • Thiol Oxidation : Free -SH groups may oxidize to disulfides during storage; confirm purity via Ellman’s assay .
    • Solvent Polarity : Ethanol vs. DMSO affects radical scavenging efficiency (e.g., 15% lower activity in DMSO due to reduced solubility) .
    • Substituent Position : Meta-substituted chlorophenyl groups reduce planarity, weakening π-π stacking with DPPH .

Methodological Tables

Table 1 : Comparison of Antiradical Activity Across Derivatives

DerivativeSubstituentEC₅₀ (μM)MechanismReference
Parent compoundNone120H-atom transfer
4-Fluorobenzylidene4-F-C₆H₄180Electron donation
Cyclopentenyl hydrazinylC₅H₇N45Metal chelation

Table 2 : Metal Complex Characterization

Metal IonCoordination Modeλmax (nm)Bioactivity EnhancementReference
Ni(II)N,S-bidentate42030%↑ radical scavenging
Cu(II)N,N,S-tridentate45025%↑ antifungal activity

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